molecular formula C13H10FNO3 B1289178 4-(Benzyloxy)-2-fluoro-1-nitrobenzene CAS No. 221040-07-9

4-(Benzyloxy)-2-fluoro-1-nitrobenzene

Cat. No.: B1289178
CAS No.: 221040-07-9
M. Wt: 247.22 g/mol
InChI Key: JUGGVCLJDPHFQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluoro-1-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-(Benzyloxy)-2-fluorobenzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Organolithium or Grignard reagents.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-(Benzyloxy)-2-fluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Benzyloxy)-2-fluorobenzoic acid or 4-(Benzyloxy)-2-fluorobenzaldehyde.

Scientific Research Applications

4-(Benzyloxy)-2-fluoro-1-nitrobenzene is used in several scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: In the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: Investigating the biological activity of its derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluoro-1-nitrobenzene depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-fluoroaniline

Uniqueness

4-(Benzyloxy)-2-fluoro-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

2-fluoro-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGGVCLJDPHFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623305
Record name 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221040-07-9
Record name 4-(Benzyloxy)-2-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-fluoro-1-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Fluoro-4-nitrophenol (10 g, 63.65 mmol) was dissolved in N,N-dimethylformamide (120 ml), and then sodium hydride (2.68 g, 67.00 mmol, 60% in oil) was added and the mixture was stirred for 15 minutes at room temperature under a nitrogen atmosphere. After adding benzyl bromide (7.6 ml, 63.65 mmol), the mixture was stirred overnight at room temperature under a nitrogen atmosphere. Water was added to the reaction solution, and the precipitated crystals were filtered out, washed with water and dried by aspiration to obtain the title compound (16.06 g, quant.) as crude light yellow crystals. These were used without further purification for the following reaction.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

K2CO3 (8.97 g) and benzylbromide (4.25 mL) were added to a solution of 3-fluoro-4-nitrophenol (5.10 g) in anhydrous DMF (30 mL) at room temperature, and the mixture was stirred overnight. The mixture was diluted with EtOAc and washed with H2O and brine. The organic layer was dried over magnesium sulfate and concentrated. The residual solid was crystallized from EtOAc/hexane to yield 7.31 g of the title compound.
Name
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-4-hydroxynitrobenzene (5.08 g, 32.36 mmol), cesium carbonate (11.71 g, 36.24 mmol), benzyl bromide (4.31 mL, 36.24 mmol), and tetrabutylamunonium iodide (50 mg) in N,N-dimethylformamide (50 mL) was stirred at 25° C. for 24 hours, diluted with water (200 mL) and extracted with ethyl acetate (3×). The combined organic layers were washed with water (3×) and saturated sodium chloride solution, dried (Na2SO4), filtered and concentrated in vacuo to give the title compound (7.72 g, 97%). 1H NMR (300 MHz, CDCl3): δ 8.10 (m, 1 H), 7.40 (m, 5 H), 6.82 (m, 2 H), 5.15 (s, 2 H).
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods IV

Procedure details

In N,N-dimethylformamide (70 mL), 3-fluoro-4-nitrophenol was dissolved, and benzyl bromide (6.53 g, 38.2 mmol) and potassium carbonate (6.59 g, 47.7 mmol) were added thereto and the mixture was stirred at room temperature for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted three times with ethyl acetate (100 mL). The combined organic layer was washed with 1 mol/L hydrochloric acid and brine. The mixture was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The resulting solid was washed with hexane to afford 4-(benzyloxy)-2-fluoro-1-nitrobenzene as a yellow solid (7.47 g).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 3-fluoro-4-nitrophenol (0.30 g, 1.91 mmol), benzyl bromide (0.36 g, 2.10 mmol, 1.1 eq), potassium carbonate (0.792 g, 5.73 mmol, 3.0 eq) and tetrabutylammonium iodide (5.0 mg, 0.014 mmol, 0.007 eq) in dimethylformamide (5 mL) was stirred at room temperature for 16 h. Water (20 mL) was added to the reaction mixture and the resulting solid precipitate was isolated by vacuum filtration and dried to provide the title compound (0.455 g, 96%) as a yellow solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.792 g
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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